molecular formula C11H17F2NO3 B6297462 t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2137836-39-4

t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B6297462
CAS RN: 2137836-39-4
M. Wt: 249.25 g/mol
InChI Key: GFTHGIFRDBRDLI-UHFFFAOYSA-N
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Description

T-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C11H17F2NO3 . It plays a crucial role in drug development and has shown promising results in preclinical studies.


Molecular Structure Analysis

The InChI code for t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is 1S/C11H17F2NO3/c1-9(2,3)17-8(15)14-5-4-10(7-16-10)11(12,13)6-14/h4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

T-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate has a molecular weight of 249.26 . It is stored in a refrigerator and is in the form of an oil . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results .

Mechanism of Action

The mechanism of action for t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is not specified in the search results. It is mentioned that the compound plays a crucial role in drug development, but the exact biological activities are not detailed.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation respectively . The compound should be handled with care, following appropriate safety protocols .

properties

IUPAC Name

tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO3/c1-9(2,3)17-8(15)14-5-4-10(7-16-10)11(12,13)6-14/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTHGIFRDBRDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CO2)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

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